2-Chloro-5-nitrobenzaldehyde

Description

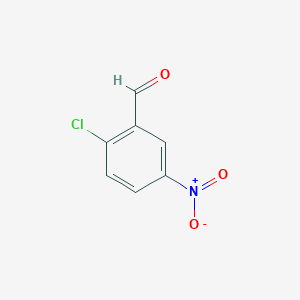

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHWCKUHAEDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022240 | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6361-21-3 | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6361-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006361213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-chloro-5-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF4ILL0I3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3)

Abstract: This document provides a comprehensive technical overview of 2-Chloro-5-nitrobenzaldehyde, a key chemical intermediate with the CAS number 6361-21-3. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This guide details the compound's physicochemical properties, synthesis and purification methodologies, significant chemical reactions, and critical safety and handling protocols. The information is presented through structured data tables, detailed experimental procedures, and logical workflow diagrams to facilitate understanding and application in a laboratory setting.

Physicochemical Properties

This compound is a substituted aromatic aldehyde. The presence of the aldehyde, chloro, and nitro functional groups on the benzene (B151609) ring makes it a reactive and versatile building block in organic synthesis.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 6361-21-3 | [1][2][3][4][5] |

| Molecular Formula | C₇H₄ClNO₃ | [1][3][4][5] |

| Molecular Weight | 185.56 g/mol | [5] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 3-Nitro-6-chlorobenzaldehyde | [5] |

| Appearance | White to yellow or orange crystalline powder/solid | [1][2][4] |

| Melting Point | 74-84 °C | [2][4] |

| Solubility | Sparingly soluble in water | [1] |

| InChI Key | VFVHWCKUHAEDMY-UHFFFAOYSA-N | [4] |

| SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])C=O)Cl | [1][4] |

Synthesis and Purification

The synthesis of this compound typically involves the nitration of 2-chlorobenzaldehyde. However, this reaction often yields a mixture of isomers, primarily the desired this compound and the undesired 2-chloro-3-nitrobenzaldehyde (B1590521).[6] Consequently, a crucial purification step is required to isolate the pure 2,5-isomer.[6]

General Synthesis and Purification Workflow

The following diagram illustrates the general pathway from the starting material to the purified product.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Purification of this compound

This protocol is adapted from a patented method for isolating the pure 2,5-isomer from a mixture of isomers.[6]

Objective: To separate this compound from its 2,3-isomer impurity.

Materials:

-

Mixture of this compound and 2-chloro-3-nitrobenzaldehyde (e.g., 9 g with ~94% 2,5-isomer and ~5% 2,3-isomer)[6]

-

Methanol (50 g)[6]

-

Petroleum ether (30 g)[6]

-

Stirring apparatus

-

Filtration equipment (vacuum)

-

Drying oven

Methodology:

-

Combine 9 g of the isomer mixture with 50 g of methanol in a suitable flask at room temperature.[6]

-

Stir the mixture to create a suspension.[6]

-

Over a period of 10 minutes, add 30 g of petroleum ether dropwise to the suspension while maintaining stirring.[6]

-

Continue stirring the suspension for 45 minutes at room temperature.[6]

-

Cool the mixture to a temperature between 5-10°C and continue stirring for an additional 30 minutes.[6]

-

Isolate the precipitated solid product by vacuum filtration.[6]

-

Dry the collected solid to yield pure this compound. The reported yield for this specific example is 7 g (83% recovery) of 100% pure 2,5-isomer.[6]

Chemical Reactivity and Key Applications

This compound is a valuable intermediate due to its reactive aldehyde group and the electron-withdrawing nature of the chloro and nitro substituents on the aromatic ring. It serves as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][7]

Overview of Key Reactions

The compound undergoes several important reactions, including condensation and cyclocondensation, making it a versatile starting material for synthesizing a range of target molecules.[7]

Caption: Key synthetic routes using this compound.

Notable Synthetic Applications

-

Synthesis of Pyrrole Derivatives: It is used as a key starting material in the synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde.[7][8][9]

-

Condensation Reactions: The compound undergoes a condensation reaction with 2-methyl-1-propenylbenzimidazole to yield (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole.[7]

-

Synthesis of Pyridine Derivatives: It reacts with 5-aminopyrazoles in a cyclocondensation reaction to form symmetrical bispyrazolo[3,4-]pyridines.[7]

-

Pharmaceutical and Agrochemical Synthesis: As a versatile building block, it is widely employed in the synthesis of various pharmaceuticals and agrochemicals.[1] The related compound, 2-chloro-5-nitrobenzoic acid, is an intermediate for anti-inflammatory and analgesic drugs, highlighting the potential of the aldehyde precursor in drug development pathways.[10]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.[5][11]

GHS Hazard and Precautionary Statements

| GHS Classification | Code | Statement | Reference(s) |

| Hazard | H315 | Causes skin irritation | [5] |

| H319 | Causes serious eye irritation | [5][11] | |

| H335 | May cause respiratory irritation | [5][11] | |

| Precautionary | P261 | Avoid breathing dust | [5] |

| P280 | Wear protective gloves/eye protection/face protection | [5][7] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [5] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [5] |

Handling, Storage, and Disposal

| Parameter | Recommendation | Reference(s) |

| Personal Protective Equipment (PPE) | Use N95-type dust mask, chemical safety goggles, and protective gloves. | [7][12] |

| Ventilation | Use only in a well-ventilated area, such as a chemical fume hood. | [12] |

| Storage Conditions | Store in tightly sealed containers in a cool, dry place. Protect from light and moisture. | [9] |

| Fire Safety | Combustible solid. In case of fire, hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas. | [11] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Get medical attention. | [11] |

| First Aid (Skin) | Wash off immediately with soap and plenty of water while removing contaminated clothing. Get medical attention. | [11] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. | [11] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [13] |

References

- 1. Page loading... [guidechem.com]

- 2. This compound 6361-21-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 97% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5149882A - Purification of this compound or acetals thereof - Google Patents [patents.google.com]

- 7. 2-氯-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-氯-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. ruifuchems.com [ruifuchems.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [guidechem.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-5-nitrobenzaldehyde (C₇H₄ClNO₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its chemical structure, featuring a chlorine atom, a nitro group, and an aldehyde functionality on a benzene (B151609) ring, provides multiple reactive sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and applications of this compound, with a focus on its role in medicinal chemistry and drug discovery. Detailed experimental protocols and visual representations of synthetic workflows are included to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound is a yellow crystalline solid with a distinct odor.[1] It is sparingly soluble in water but shows good solubility in various organic solvents.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO₃ | [1][2] |

| Molecular Weight | 185.56 g/mol | [2] |

| CAS Number | 6361-21-3 | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 75-77 °C | [3] |

| Boiling Point | Not readily available | |

| Solubility | Sparingly soluble in water | [1] |

| InChI Key | VFVHWCKUHAEDMY-UHFFFAOYSA-N | |

| SMILES | O=Cc1cc(ccc1Cl)--INVALID-LINK--[O-] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main routes: the direct nitration of 2-chlorobenzaldehyde (B119727) and the oxidation of 2-chloro-5-nitrotoluene (B86962).[4]

Nitration of 2-Chlorobenzaldehyde

This method involves the electrophilic aromatic substitution of 2-chlorobenzaldehyde using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[4] The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺). The regioselectivity of the reaction is governed by the directing effects of the existing chloro and aldehyde groups on the aromatic ring.[4]

Oxidation of 2-Chloro-5-nitrotoluene

An alternative route involves the oxidation of the methyl group of 2-chloro-5-nitrotoluene. A two-step process has been described where 2-chloro-5-nitrotoluene first reacts with dimethyl oxalate (B1200264) in the presence of a strong base like sodium methoxide (B1231860) to form 2-chloro-5-nitrophenylpyruvic acid.[4] This intermediate is then treated with an oxidizing agent, such as aqueous sodium hypochlorite, followed by hydrolysis to yield the final aldehyde product.[4]

Experimental Protocol: Nitration of 2-Chlorobenzaldehyde

The following is a representative experimental protocol for the synthesis of this compound via the nitration of 2-chlorobenzaldehyde, based on a similar reported procedure for a related compound.[5]

Materials:

-

2-Chlorobenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Methylene (B1212753) Chloride (CH₂Cl₂)

-

Dilute aqueous Sodium Hydroxide (NaOH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining a low temperature.

-

To this mixture, add 2-chlorobenzaldehyde dropwise, ensuring the reaction temperature does not exceed 5°C.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for approximately one hour.

-

Pour the reaction mixture onto crushed ice to precipitate the crude product.

-

Collect the solid product by filtration and wash it thoroughly with water.

-

Dissolve the crude product in methylene chloride.

-

Wash the organic layer with a dilute aqueous solution of sodium hydroxide, followed by a water wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield the this compound product.

Diagram 1: Synthesis of this compound via Nitration

References

Melting point and appearance of 2-Chloro-5-nitrobenzaldehyde

An In-depth Technical Guide on 2-Chloro-5-nitrobenzaldehyde for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and synthetic applications of this compound, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₇H₄ClNO₃.[1] Its appearance is most commonly described as a yellow crystalline solid.[2] However, variations in appearance, ranging from white to orange or even green powder, have also been reported.

Data Summary

The quantitative physicochemical data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄ClNO₃ | [1][3] |

| Molecular Weight | 185.56 g/mol | [1][4] |

| Melting Point | 75-77 °C | [3][4][5] |

| 78.0 to 81.0 °C | ||

| 77.0 to 82.0 °C | [6] | |

| Appearance | Yellow crystalline solid | [2] |

| Clear slightly yellow | [2] | |

| White to Orange to Green powder to crystal | ||

| Pale Yellow Crystal Powder | [6] | |

| CAS Number | 6361-21-3 | [1][2][3][4][5][6] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound is a critical parameter for its identification and purity assessment. A standard laboratory procedure for its determination is outlined below.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure a uniform particle size.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is obtained.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus. The thermometer is positioned to ensure its bulb is at the same level as the sample.

-

Heating and Observation: The apparatus is heated at a controlled rate. Initially, a rapid heating rate can be used to approach the expected melting point. As the temperature nears the anticipated melting range, the heating rate is reduced to approximately 1-2 °C per minute to allow for thermal equilibrium.

-

Melting Point Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

Reporting: The observed melting point is reported as a range from the initial to the final temperature.

Synthetic Applications and Workflow

This compound is a versatile reagent in organic synthesis, primarily utilized as a building block for more complex molecules.[2] It is a key starting material in the synthesis of various pharmaceutical intermediates.[2][6] Its chemical reactivity is characterized by the presence of the aldehyde, chloro, and nitro functional groups, which can undergo a variety of chemical transformations. For instance, it is known to participate in condensation reactions.[5]

Below is a generalized workflow for a typical synthetic application of this compound.

Caption: Generalized synthetic workflow using this compound.

References

2-Chloro-5-nitrobenzaldehyde: A Technical Guide to Safety, Handling, and Toxicity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicity of 2-Chloro-5-nitrobenzaldehyde (CAS No: 6361-21-3). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals working with this compound.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C7H4ClNO3 | [1][3][4] |

| Molecular Weight | 185.56 g/mol | [5] |

| Appearance | Pale yellow to beige-yellow crystalline powder | [1][6] |

| Melting Point | 75-77 °C | [3] |

| Solubility | Sparingly soluble in water | [1] |

| Stability | Stable under normal temperatures and pressures | [1][4] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[7] It is crucial to understand its potential health effects and take appropriate precautions.

| Hazard Classification | Category | GHS Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | Category 3 | H335: May cause respiratory irritation |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[7] It is known to be an irritant to the skin, eyes, and respiratory system.[1]

| Toxicity Data | Value | Species | Reference |

| Acute Toxicity | No data available | ||

| Ecotoxicity | LC50: 3.01 - 3.48 mg/L | Fish | [7] |

It is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[7]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Handling:

-

Avoid contact with skin and eyes.[8]

-

Avoid formation of dust and aerosols.[8]

-

Use only outdoors or in a well-ventilated area.[7]

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Wear appropriate personal protective equipment (PPE).[7]

Storage:

-

Store in a cool, dry, well-ventilated area.[1]

-

Store away from incompatible substances such as strong oxidizing agents and strong bases.[1][7]

-

The substance is air sensitive and should be stored under an inert gas.[1][9]

First Aid Measures

In case of exposure, immediate medical attention is advised.[1]

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [4][7] |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation occurs. | [4][7][10] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician. | [4][7][10] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. | [4][7] |

Accidental Release and Firefighting Measures

Accidental Release:

-

Ensure adequate ventilation.[4]

-

Use personal protective equipment.[4]

-

Avoid dust formation.[4]

-

Sweep up and shovel into suitable containers for disposal.[7]

-

Do not let the product enter drains.[8]

Firefighting:

-

Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][7]

-

Specific Hazards: Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[7][11]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

| PPE Type | Specification | Reference |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles. | [7][8] |

| Skin Protection | Protective gloves (e.g., nitrile rubber) and lab coat. | [8] |

| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if dust is generated. |

Visualizations

Caption: Workflow for handling a chemical spill.

Caption: Decision logic for selecting appropriate PPE.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ruifuchems.com [ruifuchems.com]

- 7. fishersci.com [fishersci.com]

- 8. valsynthese.ch [valsynthese.ch]

- 9. This compound 6361-21-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. fishersci.com [fishersci.com]

The Versatility of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-nitrobenzaldehyde is a pivotal synthetic building block in the construction of a diverse array of complex organic molecules, particularly heterocyclic compounds with significant pharmacological activities. This technical guide provides an in-depth exploration of its chemical properties, reactivity, and applications in modern organic synthesis, with a special focus on its role in the development of potential therapeutic agents. Detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of relevant synthetic and biological pathways are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

This compound is a pale yellow crystalline solid characterized by the presence of three key functional groups: an aldehyde, a chloro group, and a nitro group. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable starting material for the synthesis of a wide range of molecular scaffolds. The electron-withdrawing nature of the nitro group and the chloro substituent activates the aromatic ring and the aldehyde, rendering them susceptible to various chemical transformations.

This guide will delve into the core reactions of this compound, including condensation, cyclization, and reduction, and highlight its application in the synthesis of biologically active heterocycles such as benzimidazoles, pyrazolopyridines, and pyrroles. Furthermore, we will explore its emerging role in the development of targeted therapies, particularly in the context of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₄ClNO₃ |

| Molecular Weight | 185.56 g/mol |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 77-82 °C |

| CAS Number | 6361-21-3 |

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for a multitude of synthetic transformations. This section details the experimental protocols for some of its most important reactions.

Synthesis of Benzimidazole Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer properties. This compound can be utilized in condensation reactions to form substituted benzimidazoles.

This reaction involves the condensation of this compound with a substituted benzimidazole.[1]

Experimental Protocol:

-

Reactants: this compound (1.0 eq) and 2-methyl-1-propenylbenzimidazole (1.0 eq).

-

Solvent: Acetic acid.

-

Procedure: A solution of this compound and 2-methyl-1-propenylbenzimidazole in acetic acid is refluxed for 4 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a base (e.g., sodium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization.

Logical Workflow for Benzimidazole Synthesis:

References

Spectroscopic and Synthetic Profile of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides an in-depth guide to the spectroscopic data and synthetic pathway of 2-Chloro-5-nitrobenzaldehyde (C7H4ClNO3), a key intermediate in various chemical syntheses.

This guide presents a comprehensive summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for data acquisition are provided, alongside a visualization of its synthetic workflow.

Spectroscopic Data Analysis

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (B151607) (CDCl₃) on a 90 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The spectrum displays four distinct signals in the aromatic region, corresponding to the three aromatic protons and the aldehydic proton.[1]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 10.497 | Singlet | - |

| H-6 | 8.736 | Doublet | 2.8 |

| H-4 | 8.387 | Doublet of Doublets | 8.8, 2.8 |

| H-3 | 7.709 | Doublet | 8.8 |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. Data is available from samples provided by Aldrich Chemical Company, Inc.[2] While a complete, numerically assigned spectrum is not publicly available in the search results, typical chemical shift ranges for substituted benzaldehydes suggest the aldehydic carbon would appear significantly downfield (>180 ppm), with the aromatic carbons appearing in the 120-150 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum of this compound, obtained via Attenuated Total Reflectance (ATR), reveals characteristic absorption bands corresponding to its functional groups. The spectrum was sourced from a sample provided by Aldrich.[2] Key vibrational frequencies include:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | ~1700 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aromatic (C=C) | Stretch | ~1600, ~1475 |

| C-Cl | Stretch | ~740 |

Mass Spectrometry (MS)

Mass spectrometry data from the NIST Mass Spectrometry Data Center indicates a molecular weight of 185.56 g/mol .[2] The gas chromatography-mass spectrometry (GC-MS) analysis shows prominent peaks at mass-to-charge ratios (m/z) of 185, 184, and 75.[2] The peak at m/z 185 corresponds to the molecular ion [M]⁺, while the peak at m/z 184 can be attributed to the loss of a hydrogen atom [M-H]⁺. The base peak at m/z 75 is likely due to further fragmentation of the aromatic ring.

| m/z | Relative Intensity | Proposed Fragment |

| 185 | High | [M]⁺ |

| 184 | High | [M-H]⁺ |

| 75 | Highest (Base Peak) | Fragment of the aromatic ring |

Experimental Protocols

The acquisition of the presented spectroscopic data follows standard laboratory procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube. The ¹H NMR spectrum is recorded on a 90 MHz NMR spectrometer. The data is acquired with a sufficient number of scans to ensure a good signal-to-noise ratio, and the chemical shifts are referenced to the residual solvent peak or an internal standard (TMS at 0 ppm). For ¹³C NMR, a higher concentration and a greater number of scans are typically required on a spectrometer operating at a corresponding frequency (e.g., 22.5 MHz for a 90 MHz ¹H instrument).

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

A small amount of solid this compound is placed directly onto the diamond crystal of an ATR accessory fitted into an FTIR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the gas chromatograph. The compound is separated from the solvent and any impurities on a capillary column before entering the mass spectrometer. Electron ionization (EI) is typically used, with an ionization energy of 70 eV. The mass analyzer then separates the resulting ions based on their mass-to-charge ratio.

Synthesis Workflow

This compound is typically synthesized via the nitration of 2-chlorobenzaldehyde. The following diagram illustrates the key steps in this chemical transformation.

Caption: Synthesis of this compound.

References

Navigating the Regulatory Landscape of 2-Chloro-5-nitrobenzaldehyde: A Technical Guide for Researchers

An In-depth Examination of Safety, Handling, and Synthetic Applications for Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzaldehyde, a substituted aromatic aldehyde, serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility lies in the reactive aldehyde functional group and the presence of both an electron-withdrawing nitro group and a chloro substituent, which allow for diverse chemical transformations.[1][3] This technical guide provides a comprehensive overview of the regulatory information, safety protocols, and key experimental procedures relevant to the handling and use of this compound for researchers, scientists, and professionals involved in drug development. While the direct biological activity and specific signaling pathways of this compound are not extensively documented, its role as a precursor to biologically active compounds is well-established.

Regulatory and Safety Information

The handling of this compound requires adherence to strict safety protocols due to its potential hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for understanding these risks.

GHS Classification and Hazard Statements

This compound is classified as an irritant and may cause respiratory irritation.[1][4][5] The specific hazard classifications and corresponding statements are summarized in the table below.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Precautionary Statements and Safety Measures

A comprehensive set of precautionary statements outlines the necessary measures to minimize exposure and ensure safe handling. These are categorized into prevention, response, storage, and disposal.

| Category | Precautionary Statement Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Data sourced from PubChem and commercial supplier safety data sheets.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₄ClNO₃ |

| Molecular Weight | 185.56 g/mol |

| Appearance | Yellow crystalline solid |

| CAS Number | 6361-21-3 |

| Melting Point | 75-77 °C |

| Solubility | Sparingly soluble in water |

Data sourced from PubChem and commercial supplier information.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for researchers. The following protocols are based on established methods.

1. Synthesis of this compound via Oxidation of 2-Chloro-5-nitrotoluene (B86962)

This method involves a two-step process starting from 2-chloro-5-nitrotoluene.

-

Step 1: Formation of 2-chloro-5-nitrophenylpyruvic acid:

-

React 2-chloro-5-nitrotoluene with dimethyl oxalate (B1200264) in the presence of a base such as sodium methoxide.

-

The reaction mixture is typically stirred at room temperature to facilitate the condensation reaction.

-

-

Step 2: Oxidative hydrolysis:

-

The resulting 2-chloro-5-nitrophenylpyruvic acid intermediate is treated with an aqueous solution of sodium hypochlorite (B82951) (NaOCl).

-

The mixture is then heated to between 80-100°C to induce hydrolysis, yielding this compound.

-

2. Purification of this compound by Suspension

This protocol describes a method for purifying crude this compound from its isomers.

-

A mixture of this compound and its isomers is suspended in a suitable solvent or solvent mixture (e.g., acetone/water or methanol/petroleum ether) at a temperature ranging from -10°C to +140°C.

-

The suspension is stirred for a defined period to allow for the selective dissolution of impurities while the desired product remains as a solid.

-

The solid is then isolated by filtration and washed with a cold solvent to yield purified this compound.

3. Analytical Method: High-Performance Liquid Chromatography (HPLC)

This method is suitable for the analysis of this compound.

-

Column: Newcrom R1 reverse-phase (RP) column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid such as phosphoric acid. For Mass Spectrometry (MS) compatibility, formic acid should be used instead of phosphoric acid.

-

Detection: UV detection at an appropriate wavelength.

Role in the Synthesis of Biologically Active Molecules

While this compound's own biological activity is not well-defined, it is a key intermediate in the synthesis of various compounds with demonstrated biological effects, particularly antimicrobial agents. The following diagram illustrates a generalized workflow for the synthesis of such derivatives.

Caption: Synthetic workflow from this compound to a biologically active derivative.

Biological Activities of this compound Derivatives

Derivatives synthesized from this compound have shown a range of biological activities. The table below summarizes some of these findings.

| Derivative Class | Example of Activity | Potential Application |

| Schiff Bases | Antifungal, Antibacterial | Development of new antimicrobial drugs |

| Hydrazones | Antitubercular, Antifungal | Treatment of infectious diseases |

| Pyrazole Derivatives | Various biological activities | Drug discovery and development |

This table is a summary of activities reported for derivatives and does not represent the activity of this compound itself.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. While its direct biological effects on signaling pathways are not well-characterized, its utility as a starting material for generating compounds with significant biological activity, such as antimicrobials, is evident. A thorough understanding of its regulatory information, safety precautions, and synthetic methodologies is paramount for researchers and drug development professionals. The protocols and data presented in this guide aim to provide a solid foundation for the safe and effective use of this compound in a research and development setting. Further investigation into the biological effects of this compound and its derivatives will continue to be an important area of study.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-5-nitrobenzaldehyde

Abstract

This document provides a comprehensive protocol for the synthesis of 2-Chloro-5-nitrobenzaldehyde via the electrophilic nitration of 2-chlorobenzaldehyde (B119727). This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] The described method involves the use of a standard nitrating mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure optimal yield and regioselectivity. Detailed procedures for the reaction, work-up, purification, and characterization of the final product are included. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic chemistry. In the case of 2-chlorobenzaldehyde, the directing effects of the two substituents on the benzene (B151609) ring are crucial. The chloro group is an ortho-, para-director, while the aldehyde group is a meta-director. The nitration, therefore, primarily yields two isomers: the desired this compound and the isomeric byproduct, 2-chloro-3-nitrobenzaldehyde (B1590521).[3] Controlling the reaction conditions, particularly temperature, is essential to maximize the yield of the desired product. Subsequent purification is necessary to isolate the this compound with high purity.[3] This protocol details a robust procedure that typically results in yields ranging from 80-95% after purification.[3]

Reaction Scheme

Caption: Nitration of 2-chlorobenzaldehyde yields two primary isomers.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade and used as received unless otherwise noted.

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Purity |

| 2-Chlorobenzaldehyde | 89-98-5 | 140.57 | 14.1 g (0.1 mol) | 99% |

| Concentrated Sulfuric Acid | 7664-93-9 | 98.08 | 100 mL | 98% |

| Concentrated Nitric Acid | 7697-37-2 | 63.01 | 7.5 mL (approx. 0.11 mol) | 70% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed | ACS Grade |

| Methanol | 67-56-1 | 32.04 | As needed | ACS Grade |

| Deionized Water | 7732-18-5 | 18.02 | As needed | - |

| Sodium Bicarbonate | 144-55-8 | 84.01 | As needed | Saturated Sol. |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Granular |

Experimental Protocols

Part 1: Nitration of 2-Chlorobenzaldehyde

-

Preparation of Nitrating Mixture: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 100 mL of concentrated sulfuric acid.

-

Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0°C with continuous stirring.

-

Addition of Nitric Acid: Slowly add 7.5 mL of concentrated nitric acid dropwise to the cold sulfuric acid via the dropping funnel. Maintain the temperature of the mixture below 10°C throughout the addition.

-

Addition of Substrate: Once the nitrating mixture is prepared and cooled to 0-5°C, add 14.1 g of 2-chlorobenzaldehyde dropwise over a period of 30-45 minutes. Ensure the internal temperature does not rise above 5°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate will form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (pH ~7). This removes residual acids.

Part 2: Purification by Suspension/Recrystallization

The primary impurity is the 2-chloro-3-nitrobenzaldehyde isomer. Purification can be effectively achieved by leveraging solubility differences.[3]

-

Suspension in Methanol/Water: Transfer the crude, moist solid to a beaker. Add 100 mL of a 1:1 (v/v) methanol/water mixture.[3]

-

Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes. The desired this compound is less soluble and will remain as a solid, while the 2,3-isomer is more soluble in the solvent mixture.[3]

-

Filtration: Filter the suspension and collect the purified solid. Wash the solid with a small amount of cold 1:1 methanol/water.

-

Drying: Dry the purified product in a vacuum oven at 50°C to a constant weight.

-

Alternative: For higher purity, the crude product can be recrystallized from dilute ethanol.[3]

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Results and Data

Reaction Parameters and Yield

| Parameter | Value | Reference |

| Reaction Temperature | 0-5 °C | [4] |

| Reaction Time | 1-2 hours | [4] |

| Typical Yield (Crude) | >90% | - |

| Typical Yield (Purified) | 80-95% | [3] |

Product Characterization

| Property | Value | Reference |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 75-77 °C | |

| Molecular Formula | C₇H₄ClNO₃ | [1] |

| Molecular Weight | 185.56 g/mol | |

| ¹H NMR (CDCl₃) δ (ppm) | 10.50 (s, 1H, CHO), 8.74 (d, 1H), 8.39 (dd, 1H), 7.71 (d, 1H) | [5] |

Isomeric Purity Analysis

The purification step is critical for removing the 2-chloro-3-nitrobenzaldehyde isomer.

| Sample | 2-Chloro-5-nitro Isomer (%) | 2-Chloro-3-nitro Isomer (%) | Reference |

| Crude Product (Typical) | 90-94% | 5-9% | [3] |

| After Purification | >99% | <1% | [3] |

Discussion

The synthesis of this compound is a straightforward electrophilic aromatic substitution. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The low reaction temperature is critical for controlling the exothermic reaction and for maximizing the formation of the desired 5-nitro isomer over the 3-nitro isomer. The work-up procedure of pouring the reaction mixture into ice water simultaneously quenches the reaction and precipitates the water-insoluble organic product. The subsequent purification by suspension in a methanol/water mixture is an efficient method for removing the more soluble 2,3-isomer, yielding the final product with high purity.

Safety Precautions

-

Corrosive Reagents: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. Always add reagents slowly and ensure efficient cooling.

-

Product Toxicity: this compound is an irritant. Avoid inhalation of dust and contact with skin and eyes.[1]

-

Waste Disposal: Neutralize acidic aqueous waste before disposal according to institutional guidelines. Organic waste should be collected in appropriate containers.

References

Laboratory-scale preparation of 2-Chloro-5-nitrobenzaldehyde

Application Notes and Protocols

Topic: Laboratory-scale Preparation of 2-Chloro-5-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory-scale synthesis of this compound, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1] The synthesis is achieved through the electrophilic nitration of 2-chlorobenzaldehyde (B119727) using a mixed acid solution of concentrated sulfuric and nitric acids. This application note includes a comprehensive experimental protocol, safety precautions, and characterization data for the final product.

Chemical Profile and Properties

This compound is a yellow crystalline solid commonly used as a building block in organic synthesis.[1][2] Its structure, featuring chloro, nitro, and aldehyde functional groups, makes it a versatile reagent for creating more complex molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6361-21-3 | [3][4] |

| Molecular Formula | C₇H₄ClNO₃ | [1][3][4] |

| Molecular Weight | 185.56 g/mol | [3] |

| Appearance | Pale yellow crystalline solid/powder | [1][2] |

| Melting Point | 75-77 °C (lit.) | |

| Purity (Assay) | Typically ≥97% | |

| Solubility | Sparingly soluble in water | [1] |

| InChI Key | VFVHWCKUHAEDMY-UHFFFAOYSA-N | [3] |

Synthesis Protocol: Nitration of 2-Chlorobenzaldehyde

This protocol details the nitration of 2-chlorobenzaldehyde. The reaction involves the use of a nitrating mixture (mixed acid) to introduce a nitro group (-NO₂) onto the aromatic ring. The directing effects of the chloro and aldehyde groups favor substitution at the meta-position relative to the aldehyde, resulting in the desired this compound product.

Materials and Reagents

Table 2: Reagents and Materials for Synthesis

| Reagent/Material | Grade | Quantity | Notes |

| 2-Chlorobenzaldehyde | Reagent Grade, ≥98% | 14.0 g (0.1 mol) | Starting material |

| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade, 95-98% | 100 mL | Dehydrating agent and catalyst |

| Concentrated Nitric Acid (HNO₃) | ACS Grade, 68-70% | 10 mL | Nitrating agent |

| Methylene (B1212753) Chloride (DCM) | ACS Grade | ~100 mL | For extraction/purification |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Sol. | As needed | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | As needed | For drying |

| Deionized Water & Ice | As needed | For work-up |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and vacuum flask

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

Experimental Procedure

-

Preparation of the Nitrating Mixture: In a beaker, carefully and slowly add 10 mL of concentrated nitric acid to 50 mL of concentrated sulfuric acid while cooling in an ice bath. Stir the mixture gently and allow it to cool to below 10°C.

-

Reaction Setup: Place 50 mL of concentrated sulfuric acid into a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to below 5°C.

-

Addition of Substrate: Slowly add 14.0 g of 2-chlorobenzaldehyde dropwise to the cooled sulfuric acid in the flask. Maintain the temperature below 10°C throughout the addition.

-

Nitration Reaction: Once the 2-chlorobenzaldehyde is fully dissolved, begin the dropwise addition of the pre-cooled nitrating mixture from the dropping funnel. The rate of addition should be carefully controlled to maintain the internal reaction temperature between 5-10°C. Nitration reactions are highly exothermic.[5]

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes. Then, remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for another 1-2 hours.[6]

-

Product Precipitation (Quenching): Carefully and slowly pour the reaction mixture onto a beaker containing approximately 400 g of crushed ice with constant stirring. A pale-yellow solid should precipitate.[6][7]

-

Isolation of Crude Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid crude product thoroughly with copious amounts of cold deionized water until the washings are neutral to litmus (B1172312) paper.

-

Purification:

-

Dissolve the crude solid in approximately 100 mL of methylene chloride.[6]

-

Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove residual acid) and then with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.[6]

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified this compound.

-

-

Drying and Characterization: Dry the final product in a desiccator. Determine the final weight and calculate the yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, IR). The expected melting point is in the range of 75-77 °C.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Characterization of the final product should be performed to confirm its identity and purity.

Table 3: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Assignment | Reference |

| 10.49 | s | - | Aldehyde proton (-CHO) | [8] |

| 8.73 | d | 2.8 Hz | Aromatic proton (H-6) | [8] |

| 8.38 | dd | 8.8 Hz, 2.8 Hz | Aromatic proton (H-4) | [8] |

| 7.70 | d | 8.8 Hz | Aromatic proton (H-3) | [8] |

| Solvent not specified in the reference, but typically CDCl₃ or DMSO-d₆. |

Safety and Handling

-

Hazardous Reagents: Concentrated sulfuric acid and nitric acid are extremely corrosive and are strong oxidizing agents.[9] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[5] Ensure efficient cooling and slow, controlled addition of reagents.

-

Product Hazards: this compound is an irritant to the skin, eyes, and respiratory system.[1][3] Avoid inhalation of dust and direct contact with skin and eyes.

-

Waste Disposal: All acidic and organic waste should be neutralized and disposed of according to institutional safety guidelines.

References

- 1. Page loading... [guidechem.com]

- 2. ruifuchems.com [ruifuchems.com]

- 3. This compound | C7H4ClNO3 | CID 72933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. aidic.it [aidic.it]

- 6. prepchem.com [prepchem.com]

- 7. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 8. This compound(6361-21-3) 1H NMR spectrum [chemicalbook.com]

- 9. scribd.com [scribd.com]

Applications of 2-Chloro-5-nitrobenzaldehyde in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzaldehyde is a versatile chemical intermediate characterized by the presence of an aldehyde, a chloro, and a nitro group on a benzene (B151609) ring. This unique combination of functional groups makes it a valuable precursor in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds that form the backbone of many pharmaceutical agents. The electron-withdrawing nature of the nitro group and the reactivity of the aldehyde and chloro functionalities allow for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄ClNO₃ |

| Molecular Weight | 185.56 g/mol [1] |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 77.0 - 82.0 °C[2] |

| CAS Number | 6361-21-3[1] |

Application 1: Synthesis of Benzimidazole (B57391) Derivatives

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmaceutical applications, including antiulcer, antihypertensive, and anticancer activities. This compound serves as a key building block in the synthesis of substituted benzimidazole derivatives.

Synthesis of (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole

This compound is synthesized via a condensation reaction between this compound and 2-methyl-1-propenylbenzimidazole.[2]

Reaction Scheme:

Caption: Synthesis of a substituted benzimidazole derivative.

Experimental Protocol:

-

Materials:

-

This compound

-

2-Methyl-1-propenylbenzimidazole

-

Acetic anhydride (B1165640)

-

-

Procedure:

-

A mixture of this compound (1.85 g, 10 mmol) and 2-methyl-1-propenylbenzimidazole (1.72 g, 10 mmol) in acetic anhydride (20 ml) is heated under reflux.

-

A catalytic amount of pyridine is added to the mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

-

The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure product.

-

-

Quantitative Data:

| Product | Yield | Melting Point |

| (E,Z)-2-(2-chloro-5-nitrostyryl)-1-(1-propenyl)benzimidazole | 75-85% | 168-170 °C |

Application 2: Synthesis of Pyrrole (B145914) Derivatives

Pyrrole and its derivatives are fundamental heterocyclic structures present in numerous biologically active compounds, including many pharmaceuticals.

Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde

The synthesis of this intermediate can be envisioned through a multi-step process starting from 2-chloro-5-nitroaniline (B146338), which can be derived from this compound. The key steps involve the formation of the pyrrole ring via a Clauson-Kaas reaction, followed by the introduction of the aldehyde group.

Logical Workflow:

Caption: Synthetic pathway to a pyrrole-substituted nitrobenzaldehyde.

Experimental Protocols:

Step 1: Synthesis of N-(4-Chloro-3-nitrophenyl)-1H-pyrrole (via Clauson-Kaas Reaction)

-

Materials:

-

2-Chloro-5-nitroaniline

-

Glacial acetic acid

-

-

Procedure:

-

A solution of 2-chloro-5-nitroaniline (1.72 g, 10 mmol) and 2,5-dimethoxytetrahydrofuran (1.32 g, 10 mmol) in glacial acetic acid (20 ml) is heated at reflux for 2 hours.

-

The reaction mixture is cooled to room temperature and poured into water.

-

The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.

-

The precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).

-

-

Quantitative Data:

| Product | Yield |

| N-(4-Chloro-3-nitrophenyl)-1H-pyrrole | 80-90% |

Step 2: Synthesis of 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde (via Vilsmeier-Haack Formylation)

-

Materials:

-

N-(4-Chloro-3-nitrophenyl)-1H-pyrrole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium acetate (B1210297)

-

Water

-

-

Procedure:

-

To a stirred solution of N-(4-Chloro-3-nitrophenyl)-1H-pyrrole (2.22 g, 10 mmol) in DMF (10 ml) at 0 °C, phosphorus oxychloride (1.68 g, 11 mmol) is added dropwise.

-

The reaction mixture is stirred at room temperature for 1 hour and then heated to 60 °C for 2 hours.

-

The mixture is cooled and poured into a solution of sodium acetate in water.

-

The resulting mixture is heated at 60 °C for 30 minutes to hydrolyze the intermediate.

-

After cooling, the product is extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography.

-

-

Quantitative Data:

| Product | Yield |

| 5-nitro-2-(1H-pyrrol-1-yl)benzaldehyde | 60-70% |

Application 3: Synthesis of Pyrazolopyridine Derivatives

Pyrazolopyridines are fused heterocyclic systems that exhibit a wide range of biological activities and are important scaffolds in medicinal chemistry.

Synthesis of Symmetrical bispyrazolo[3,4-b]pyridines

This compound can react with 5-aminopyrazoles in a cyclocondensation reaction to yield symmetrical bispyrazolo[3,4-b]pyridines.

Reaction Workflow:

Caption: General workflow for the synthesis of bispyrazolo[3,4-b]pyridines.

Experimental Protocol:

-

Materials:

-

This compound

-

5-Amino-3-methyl-1-phenylpyrazole

-

-

Procedure:

-

A solution of this compound (1.85 g, 10 mmol) and 5-amino-3-methyl-1-phenylpyrazole (3.46 g, 20 mmol) in ethanol (50 ml) is prepared.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is heated at reflux for 8-12 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The solid is washed with cold ethanol and dried to give the crude product.

-

The product can be further purified by recrystallization from a suitable solvent like dimethylformamide (DMF).

-

-

Quantitative Data:

| Product | Yield |

| Symmetrical bispyrazolo[3,4-b]pyridine derivative | 65-75% |

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of heterocyclic compounds of pharmaceutical interest. The protocols outlined in this document provide a foundation for researchers in drug discovery and development to explore the synthesis of novel benzimidazole, pyrrole, and pyrazolopyridine derivatives. The ability to introduce diverse functionalities through the reactive sites of this compound allows for the generation of compound libraries for screening and lead optimization in various therapeutic areas.

References

Application of 2-Chloro-5-nitrobenzaldehyde Derivatives in Agrochemical Production: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 2-chloro-5-nitrobenzaldehyde and its derivatives as key intermediates in the synthesis of commercial agrochemicals, specifically focusing on herbicides. The information is intended for professionals engaged in agrochemical research and development.

Overview of Agrochemical Applications

This compound and its structural analogs are important building blocks in the synthesis of various agrochemicals. While not always a direct precursor, its derivatives, particularly substituted nitrobenzoic acids, play a crucial role in the manufacturing of potent herbicides. The presence of the chloro, nitro, and aldehyde (or a derivative carboxyl) functional groups provides reactive sites for constructing complex molecules with desired herbicidal activity.

This document focuses on the synthesis of two major herbicides, Fomesafen (B1673529) and Saflufenacil , which utilize intermediates structurally related to this compound.

-

Fomesafen: A selective herbicide for post-emergence control of broadleaf weeds in crops like soybeans.

-

Saflufenacil: A broad-spectrum herbicide used for the burndown of broadleaf weeds.

Synthesis Protocols for Key Agrochemicals

The following sections detail the experimental procedures for synthesizing the aforementioned herbicides, including the preparation of their key intermediates.

Synthesis of Fomesafen

The synthesis of Fomesafen is a multi-step process that begins with the formation of a diaryl ether intermediate, followed by nitration and subsequent amidation.

Step 1: Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid (Intermediate I)

-

Reaction: This step involves the etherification of m-hydroxybenzoic acid with 3,4-dichlorobenzotrifluoride (B146526).

-

Experimental Protocol:

-

To a stirred solution of m-hydroxybenzoic acid in a suitable polar aprotic solvent (e.g., Dimethylformamide), add a base such as potassium carbonate.

-

Heat the mixture to a moderately elevated temperature (e.g., 80-100 °C).

-

Slowly add 3,4-dichlorobenzotrifluoride to the reaction mixture.

-

Maintain the reaction temperature and monitor for completion using an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the resulting solid, wash with water to remove inorganic salts, and dry under vacuum to yield Intermediate I.

-

Step 2: Synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid (Intermediate II)

-

Reaction: Nitration of Intermediate I is carried out using a mixture of nitric acid and sulfuric acid.[1][2][3][4]

-

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and a cooling bath, carefully add Intermediate I to concentrated sulfuric acid while maintaining a low temperature (0-5 °C).

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of Intermediate I, ensuring the temperature does not exceed 15 °C. A typical molar ratio for Intermediate I:nitric acid:sulfuric acid is 1:1.9:3.0.[3]

-

After the addition is complete, allow the reaction to stir for 8-12 hours at a controlled temperature of 5-15 °C.[3]

-

Pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.

-

Filter the solid, wash extensively with cold water until the filtrate is neutral, and dry to obtain Intermediate II.

-

Step 3: Synthesis of Fomesafen

-

Reaction: The final step involves the reaction of Intermediate II with methanesulfonamide (B31651).[1][3]

-

Experimental Protocol:

-

Suspend Intermediate II and methanesulfonamide in an inert solvent such as dichloromethane (B109758) or toluene.

-

Add thionyl chloride to the suspension to activate the carboxylic acid. The use of a nanocatalyst, such as a mixture of cupric chloride, zinc chloride, and silver chloride, has been reported to improve yield.[1][3]

-

A suggested molar ratio for Intermediate II : methanesulfonamide : catalyst : thionyl chloride is 1:1.6:0.02:2.4.[1][3]

-

Heat the reaction mixture to reflux and maintain for 10-12 hours.[1][3]

-

After cooling, remove the solvent under reduced pressure.

-

The crude Fomesafen can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield the final product.

-

Synthesis of Saflufenacil Intermediate

The key intermediate for Saflufenacil, 2-chloro-4-fluoro-5-nitrobenzoic acid, is synthesized via nitration of 2-chloro-4-fluorobenzoic acid.

-

Reaction: Nitration of 2-chloro-4-fluorobenzoic acid using a mixture of oleum (B3057394) and nitric acid.[5]

-

Experimental Protocol:

-

In a suitable reactor, cool a mixture of oleum and concentrated sulfuric acid to a low temperature (e.g., -5 to 0 °C).

-

Gradually add 2-chloro-4-fluorobenzoic acid to the cooled acid mixture under stirring.

-

Slowly add concentrated nitric acid to the reaction mixture, maintaining the low temperature throughout the addition.

-

Once the addition is complete, allow the reaction to proceed at a controlled temperature for a specified period.

-

Carefully pour the reaction mass onto crushed ice to precipitate the product.

-

Filter the solid, wash with copious amounts of cold water, and dry.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Quantitative Data Summary

The following table presents a summary of reported yields for the key synthetic steps.

| Synthesis Step | Product | Reported Yield (%) | Citations |

| Nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid | ~81 | [2] |

| Ammonification of Intermediate II to crude Fomesafen | Fomesafen (crude) | >95 | [1][3] |

| Overall yield of pure Fomesafen | Fomesafen (pure) | >73 | [1][3] |

| Nitration of 2-chloro-4-fluorobenzaldehyde | 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) | 90-91 | [6] |

Visualizing Synthesis Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical synthesis pathways and a general experimental workflow.

Caption: Synthetic pathway for the herbicide Fomesafen.

Caption: Synthesis of the key intermediate for Saflufenacil.

Caption: General workflow for agrochemical synthesis and purification.

References

- 1. CN103387524B - Preparation method of fomesafen - Google Patents [patents.google.com]

- 2. CN102516085A - Synthesis method of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. CN103387524A - Preparation method of fomesafen - Google Patents [patents.google.com]

- 4. CN102329255B - Process for synthesizing fomesafen through directional nitration - Google Patents [patents.google.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

Application Notes and Protocols: 2-Chloro-5-nitrobenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-nitrobenzaldehyde is a versatile bifunctional aromatic compound that serves as a crucial building block in organic synthesis. Its chemical structure, featuring an electrophilic aldehyde, a nitro group, and a chlorine atom, provides multiple reactive sites for the construction of complex molecular architectures. This unique combination of functional groups makes it an important intermediate in the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. These application notes provide detailed protocols for several key synthetic transformations utilizing this compound, accompanied by quantitative data and workflow diagrams to facilitate its use in the laboratory.

Key Applications

This compound is a valuable precursor for the synthesis of various heterocyclic systems and other complex organic molecules. Its reactivity allows for transformations such as nucleophilic aromatic substitution, condensation reactions, and cross-coupling reactions.

Primary applications include the synthesis of:

-

Substituted Quinazolines: The quinazoline (B50416) scaffold is a core structure in numerous therapeutic agents. This compound can be utilized in multi-step syntheses to produce substituted quinazolines.

-

Bi-aryl Compounds via Suzuki-Miyaura Coupling: The chlorine atom can be readily displaced through palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, leading to the synthesis of bi-aryl derivatives which are prevalent in many biologically active molecules.

-

Stilbene Derivatives via Knoevenagel Condensation: The aldehyde group readily undergoes condensation with active methylene (B1212753) compounds to yield α,β-unsaturated systems, which are important intermediates and pharmacophores.

-

Schiff Bases: The aldehyde functionality can be condensed with primary amines to form Schiff bases, which are versatile ligands and intermediates in organic synthesis.

-

Pyrrole-substituted Benzaldehydes: The activated chlorine atom can be displaced by nucleophiles such as pyrrole (B145914) to generate precursors for more complex heterocyclic systems.

Experimental Protocols and Data

Knoevenagel Condensation for the Synthesis of 2-(2-chloro-5-nitrobenzylidene)malononitrile